molecular formula C27H27N5O2S B6502893 2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 1005980-12-0

2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B6502893
CAS No.: 1005980-12-0
M. Wt: 485.6 g/mol
InChI Key: LVZYWKQIUKJRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.18854629 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that belongs to the class of bipyrazole derivatives. Bipyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of functional groups such as hydroxyethyl and thiophenyl in this compound may contribute to its pharmacological profile.

Anticancer Activity

Bipyrazole derivatives have been extensively studied for their anticancer potential. Research has indicated that modifications in the bipyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating substituents tend to exhibit improved activity due to increased interaction with biological targets involved in cancer proliferation.

Case Study:
A study published in European Journal of Medicinal Chemistry explored a series of bipyrazole derivatives and reported that specific substitutions led to significant growth inhibition in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial properties of bipyrazole derivatives have also been documented. The incorporation of thiophene rings has been shown to enhance the activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies demonstrated that certain bipyrazole derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of bipyrazole derivatives. Variations in substituents can significantly influence their pharmacological properties.

Substituent Effect on Activity
Hydroxyethyl groupEnhances solubility and bioavailability
Thiophenyl moietyIncreases antibacterial potency
Methylphenyl substitutionModulates cytotoxicity

Safety and Toxicity

While exploring the biological activity, it is essential to consider the safety profile of such compounds. Preliminary toxicity assessments indicate that certain bipyrazole derivatives exhibit low toxicity in animal models, but comprehensive toxicity studies are necessary for clinical applications.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-19-9-11-20(12-10-19)27-22(18-31(30-27)21-6-3-2-4-7-21)24-16-23(25-8-5-15-35-25)29-32(24)26(34)17-28-13-14-33/h2-12,15,18,24,28,33H,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYWKQIUKJRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CNCCO)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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